molecular formula C13H15N3O B2524579 5-Methyl-2-morpholino[1,6]naphthyridine CAS No. 478049-38-6

5-Methyl-2-morpholino[1,6]naphthyridine

Cat. No. B2524579
CAS RN: 478049-38-6
M. Wt: 229.283
InChI Key: CEJHFAISINHPNQ-UHFFFAOYSA-N
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Description

5-Methyl-2-morpholino[1,6]naphthyridine is a chemical compound with the molecular formula C13H15N3O . It is a type of 1,6-naphthyridine, which are nitrogen-containing heterocyclic compounds . These compounds are known for their pharmacological activity, with applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

The synthesis of 1,6-naphthyridines, including 5-Methyl-2-morpholino[1,6]naphthyridine, involves various methods. For instance, one method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids, which produces monoarylated-1,6-naphthyridines .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-morpholino[1,6]naphthyridine is derived from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

In one example of a chemical reaction involving a similar compound, the morpholino pyridothieno [2,7]-naphthyridine compound was obtained by allowing 1-amino-7-methyl-5-morpholino-6,7,8,9-tetrahydrothieno [2,3-c][2,7]naphthyridine-2-carbaldehyde to react in the presence of piperidine as a catalyst in refluxing ethanol with malononitrile .


Physical And Chemical Properties Analysis

5-Methyl-2-morpholino[1,6]naphthyridine has a molecular weight of 229.28 . Further physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Anticancer Properties

The synthesis and biological applications of 1,6-naphthyridines have gained prominence in both synthetic and medicinal chemistry. Specifically, 5-Methyl-2-morpholino[1,6]naphthyridine exhibits anticancer activity . Researchers have correlated this activity using structure-activity relationship (SAR) studies and molecular modeling. It has been tested against various cancer cell lines .

Anti-HIV Activity

Certain derivatives of 1,6-naphthyridines, including those with N-arylated/chromone/acid substitutions, demonstrate anti-HIV properties . These compounds have been investigated for their potential in inhibiting HIV replication .

Anti-Microbial Effects

In addition to its anticancer and anti-HIV activities, 5-Methyl-2-morpholino[1,6]naphthyridine may also possess anti-microbial properties . Further studies are needed to explore its efficacy against specific pathogens .

Anti-Inflammatory Activity

The compound’s potential as an anti-inflammatory agent is another area of interest. Understanding its mechanism of action and evaluating its efficacy could lead to novel therapeutic options .

Anti-Oxidant Properties

Lastly, 5-Methyl-2-morpholino[1,6]naphthyridine might exhibit anti-oxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress and related diseases .

Mechanism of Action

While the specific mechanism of action for 5-Methyl-2-morpholino[1,6]naphthyridine is not mentioned in the retrieved papers, 1,6-naphthyridines in general are known for their anticancer activity. This activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

Future Directions

The future directions for research on 5-Methyl-2-morpholino[1,6]naphthyridine and similar compounds could involve further exploration of their synthesis and biological applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their pharmacological activity .

properties

IUPAC Name

4-(5-methyl-1,6-naphthyridin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-11-2-3-13(15-12(11)4-5-14-10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJHFAISINHPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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